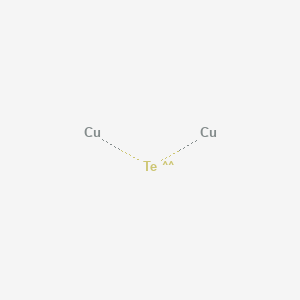

Teluro de cobre (Cu2Te)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Copper telluride is an inorganic compound with the chemical formula Cu2Te. It is a blue crystalline solid that is insoluble in water.

Aplicaciones Científicas De Investigación

Copper telluride has a wide range of scientific research applications:

Thermoelectrics: Due to its p-type semiconductor properties, copper telluride is used in thermoelectric materials for converting heat into electricity.

Solar Cells: It is alloyed with cadmium telluride to create heterojunctions in solar cells, enhancing their efficiency.

Quantum Dots: Copper telluride quantum dots are used in advanced optical applications due to their narrow emission spectra.

Mecanismo De Acción

Target of Action

Copper telluride (Cu2Te) primarily targets the crystal structure of materials in which it is incorporated . It interacts with the lattice of these materials, inducing structural transitions and modifications . This property makes Cu2Te a valuable component in various high-performance devices .

Mode of Action

Cu2Te interacts with its targets through a process of crystal structure transition . Under the influence of a thermal field, Cu2Te undergoes a reversible phase transition from the α phase to the δ phase within a cycling temperature range of 25 °C–325 °C–25 °C . At higher temperatures (575 °C), the phase transition from the δ phase to the ε phase gradually occurs . These transitions are crucial for the performance of devices that utilize Cu2Te .

Biochemical Pathways

It plays a significant role in thethermoelectric and photovoltaic fields . For instance, in solar cells, Cu2Te is alloyed with cadmium telluride to create a heterojunction . This interaction enhances the efficiency of solar energy conversion .

Result of Action

The result of Cu2Te’s action is the alteration of the crystal structure of the material it is incorporated into . This leads to changes in the material’s properties, such as its photoluminescence . For example, a Cu2Te nanoplate shows bright and reversible green emission during the heating cycle . This property is beneficial for the design of high-performance devices based on Cu2Te .

Action Environment

The action of Cu2Te is influenced by environmental factors such as temperature . The crystal structure transitions of Cu2Te are temperature-dependent, occurring at specific temperature ranges . Furthermore, the synthesis of Cu2Te involves reacting elemental copper and tellurium at 1200 °C in a vacuum , indicating that both temperature and pressure play a role in its formation. The environment can also affect the stability and efficacy of Cu2Te in its applications .

Análisis Bioquímico

Cellular Effects

It’s known that Copper telluride (Cu2Te) can induce the formation of two-atom-wide zig-zag troughs within the Cu (111) top layer via replacing 4 Cu atoms per unit cell by two Te atoms

Molecular Mechanism

The molecular mechanism of Copper telluride (Cu2Te) involves its interaction with other elements and compounds. For instance, Te induces the formation of two-atom-wide zig-zag troughs within the Cu (111) top layer via replacing 4 Cu atoms per unit cell by two Te atoms

Temporal Effects in Laboratory Settings

In laboratory settings, Copper telluride (Cu2Te) nanowires have shown symmetric and ohmic behavior in the voltage range used in experiments . The electrical conductivity increases with increasing temperature and decreases as the size of the nanowires reduces

Métodos De Preparación

Copper telluride can be synthesized through various methods:

Direct Reaction: Elemental copper and tellurium are reacted in a molar ratio of 2:1 at 1200°C in a vacuum.

Electrodeposition: Copper telluride thin films can be prepared by electrodeposition in low-pH aqueous electrolyte baths with various ion-source concentrations.

Hydrothermal and Solvothermal Synthesis: These methods involve the decomposition of reactants or chemical reactions between them at high temperature and high pressure in an aqueous or non-aqueous solution.

Spark Plasma Sintering: High-energy ball-milled elemental powders are sintered using spark plasma sintering, followed by annealing.

Análisis De Reacciones Químicas

Copper telluride undergoes several types of chemical reactions:

Oxidation: Copper telluride can be oxidized through intermediate compounds to form copper tellurate (Cu3TeO6) at low temperatures.

Thermal Decomposition: When heated above 700 K in a vacuum, tellurium desorbs from the substrate with zero-order kinetics, resulting in the formation of copper and tellurium vapors.

Surface Reconstruction: Tellurium induces the formation of zig-zag troughs within the copper top layer, replacing copper atoms and forming a dense surface telluride phase.

Comparación Con Compuestos Similares

Copper telluride can be compared with other tellurides and thermoelectric materials:

Cadmium Telluride (CdTe): Like copper telluride, cadmium telluride is used in solar cells.

Bismuth Telluride (Bi2Te3): Bismuth telluride is another thermoelectric material, but it primarily exhibits n-type semiconductor properties, whereas copper telluride is a p-type semiconductor.

Lead Telluride (PbTe): Lead telluride is also used in thermoelectric applications, but it has different thermal and electrical properties compared to copper telluride.

Copper telluride’s unique combination of properties makes it a valuable material in various scientific and industrial applications.

Propiedades

Número CAS |

12019-52-2 |

|---|---|

Fórmula molecular |

Cu2Te |

Peso molecular |

254.7 g/mol |

InChI |

InChI=1S/2Cu.Te |

Clave InChI |

MZEWONGNQNXVKA-UHFFFAOYSA-N |

SMILES |

[Cu].[Cu].[Te] |

SMILES canónico |

[Cu].[Cu].[Te] |

| 12019-52-2 | |

Descripción física |

OtherSolid; WetSolid |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.